molecular formula C8H9N3 B150524 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 128266-84-2

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B150524
CAS No.: 128266-84-2
M. Wt: 147.18 g/mol
InChI Key: GYEONJBVURSPLI-UHFFFAOYSA-N
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Description

2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused with a pyrrole ring, with methyl groups attached at the 2 and 4 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloropyrimidine with 2-methylpyrrole in the presence of a base can yield the desired compound . Another method involves the use of microwave-assisted synthesis, which has been shown to be efficient and robust .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, such as DNA synthesis or signal transduction . The compound’s ability to interact with various proteins and enzymes makes it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2,4-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of methyl groups at positions 2 and 4, which can influence its reactivity and biological activity. These structural modifications can enhance its binding affinity to specific targets and improve its pharmacological properties .

Properties

IUPAC Name

2,4-dimethyl-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3/c1-5-7-3-4-9-8(7)11-6(2)10-5/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYEONJBVURSPLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CNC2=NC(=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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